Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate
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Overview
Description
Chemical Reactions Analysis
Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing.
Biology: It may be used in studies involving the synthesis of biologically active molecules.
Industry: Utilized in the production of high-purity compounds for various industrial processes.
Mechanism of Action
The exact mechanism of action of Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate is not well-documented in the search results. Generally, such compounds exert their effects through interactions with specific molecular targets and pathways, which could include enzyme inhibition, receptor binding, or modulation of biochemical pathways.
Comparison with Similar Compounds
Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate can be compared with other similar compounds, such as:
- 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylic acid hydrochloride
- Methyl hexahydroindolizine-8a(1H)-carboxylate
These compounds share similar structural features but may differ in their reactivity, selectivity, and specific applications.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
methyl 2,3,5,8-tetrahydro-1H-indolizine-8a-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-13-9(12)10-5-2-3-7-11(10)8-4-6-10/h2-3H,4-8H2,1H3 |
InChI Key |
KUDJTZGRENUJBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCN1CC=CC2 |
Origin of Product |
United States |
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